molecular formula C23H32N2O4S2 B6549073 2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1040660-57-8

2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6549073
CAS No.: 1040660-57-8
M. Wt: 464.6 g/mol
InChI Key: LCJODFCUIXDJEM-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic compound known for its complex structure, marked by the presence of multiple methyl groups, a sulfonamide, and tetrahydroquinolin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step procedures:

  • Starting Materials: : Initiate with suitable quinoline derivatives and sulfonyl chlorides.

  • First Step: : React quinoline derivative with multiple methyl groups to obtain tetrahydroquinolin.

  • Second Step: : Perform sulfonation using propane-1-sulfonyl chloride under controlled conditions.

  • Final Step: : Engage in amide coupling to introduce the benzene-1-sulfonamide functionality.

Industrial Production Methods

Industrial production scales up these lab procedures with optimizations for cost-effectiveness and yield. Typical conditions include high pressure reactors for sulfonylation and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can be subjected to oxidation reactions to modify the sulfonamide or quinoline ring.

  • Reduction: : Reduction can alter the functional groups to more reactive intermediates.

  • Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic ring or sulfonamide moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

  • Substituents: : Halogenated reagents, alkylating agents.

Major Products

Reactions yield various derivatives with altered functional groups that enable further scientific and industrial applications.

Scientific Research Applications

Chemistry

  • Catalysts: : Used in homogeneous catalysis due to unique reactivity.

  • Intermediates: : Serve as intermediates in the synthesis of other complex molecules.

Biology

  • Bioactive Compounds: : Potential development of bioactive molecules targeting specific enzymes or receptors.

Medicine

  • Pharmaceuticals: : Investigated for therapeutic applications such as antimicrobial, anticancer agents.

Industry

  • Specialty Chemicals: : Utilized in creating specific chemical substances used in materials science.

Mechanism of Action

2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exerts its effects through interaction with molecular targets, primarily involving binding to specific enzymes or receptors, thereby modulating their activity. The compound's unique structure facilitates these interactions, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-pentamethylbenzenesulfonamide: : Lacks the tetrahydroquinolin moiety.

  • N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide: : Lacks the extensive methylation on the benzene ring.

Uniqueness

Compared to these similar compounds, 2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide stands out due to its highly methylated structure, enhancing its stability and reactivity, and its broader range of applications.

Properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4S2/c1-7-13-30(26,27)25-12-8-9-20-14-21(10-11-22(20)25)24-31(28,29)23-18(5)16(3)15(2)17(4)19(23)6/h10-11,14,24H,7-9,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJODFCUIXDJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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